molecular formula C13H17N3O B8399532 (+/-)-N-(-2-methylpiperidin-3-yl)benzo[d]oxazol-2-amine

(+/-)-N-(-2-methylpiperidin-3-yl)benzo[d]oxazol-2-amine

Cat. No. B8399532
M. Wt: 231.29 g/mol
InChI Key: RHLNWGPHBXSJBR-UHFFFAOYSA-N
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Patent
US09115117B2

Procedure details

Prepared analogous to Example 1 substituting (±)-tert-butyl-3-((4,6-dimethylpyrimidin-2-yl)amino)-2-methylpiperidine-1-carboxylate with the title compound from step A.
Name
(±)-tert-butyl-3-((4,6-dimethylpyrimidin-2-yl)amino)-2-methylpiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(N1CCCC(NC2N=C(C)C=C(C)N=2)C1C)=O)(C)(C)C.[O:24]1[C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=2[N:26]=[C:25]1[NH:33][CH:34]1[CH2:39][CH2:38][CH2:37][N:36](C(OC(C)(C)C)=O)[CH:35]1[CH3:47]>>[CH3:47][CH:35]1[CH:34]([NH:33][C:25]2[O:24][C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=3[N:26]=2)[CH2:39][CH2:38][CH2:37][NH:36]1

Inputs

Step One
Name
(±)-tert-butyl-3-((4,6-dimethylpyrimidin-2-yl)amino)-2-methylpiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(C(CCC1)NC1=NC(=CC(=N1)C)C)C
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=NC2=C1C=CC=C2)NC2C(N(CCC2)C(=O)OC(C)(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1NCCCC1NC=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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